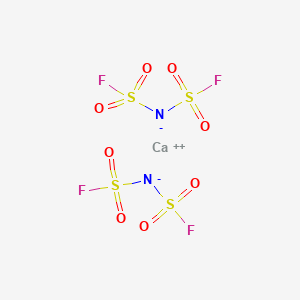![molecular formula C12H21N3 B1485081 {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097965-89-2](/img/structure/B1485081.png)
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Overview
Description
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a synthetic organic compound. It is characterized by the presence of a pyrazole ring, a cyclobutylmethyl group, and a propylamine group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine typically involves multiple steps starting from commercially available precursors. One common approach is:
Formation of Pyrazole Core: : Starting with an appropriate diketone and hydrazine hydrate, the pyrazole core is constructed through a cyclization reaction.
Introduction of Cyclobutylmethyl Group: : The cyclobutylmethyl group is introduced via alkylation of the pyrazole intermediate.
Attachment of Propylamine Chain: : The final step involves attaching the propylamine chain via reductive amination, using methylamine as the source of the amine group.
Industrial Production Methods
In an industrial setting, these synthetic steps can be scaled up using batch or continuous-flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is capable of undergoing various chemical reactions:
Oxidation: : Can be oxidized using agents like hydrogen peroxide, forming various oxo derivatives.
Reduction: : Undergoes reduction with reagents like sodium borohydride, typically targeting the pyrazole ring.
Substitution: : The amine group allows for various substitution reactions, forming amides or other substituted amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, under acidic or basic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation Products: : Oxo derivatives, nitro compounds.
Reduction Products: : Fully saturated pyrazole derivatives.
Substitution Products: : Amides, substituted amines.
Scientific Research Applications
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine has diverse applications:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Serves as a probe to study biological processes involving amine-reactive enzymes.
Medicine: : Investigated for its potential as a pharmacological agent, targeting various receptors and enzymes.
Industry: : Employed in the development of new materials, such as polymers and coatings.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets.
Molecular Targets: : Enzymes like monoamine oxidase, various receptors.
Pathways Involved: : Inhibition or activation of enzymatic activity, receptor binding leading to downstream signaling cascades.
Comparison with Similar Compounds
Comparing {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine to similar compounds highlights its unique features:
Similar Compounds: : {3-[1-(phenylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, {3-[1-(tert-butylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine.
Uniqueness: : The cyclobutylmethyl group imparts distinct steric and electronic properties, affecting its reactivity and biological activity.
There you go! Should we dive even deeper into any of these sections?
Properties
IUPAC Name |
3-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-13-7-3-6-12-8-14-15(10-12)9-11-4-2-5-11/h8,10-11,13H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGUDZMDGIIBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
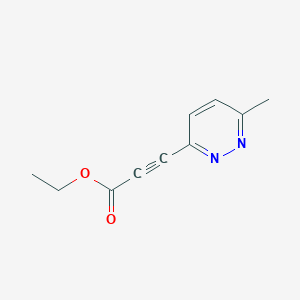
![1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride](/img/structure/B1485003.png)
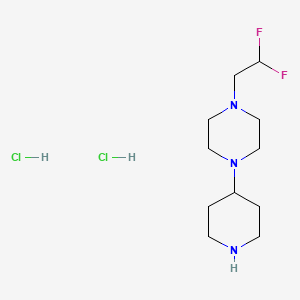
![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)
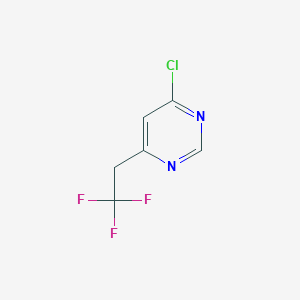
![3-[(Oxolan-3-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485012.png)
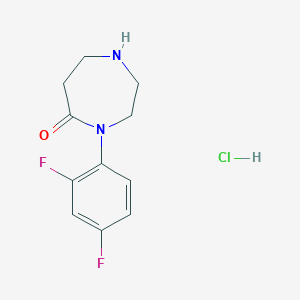
![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)
![1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485016.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)
![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)
